2-(Hydroxymethyl)-4-iodo-5-methoxyphenol
Description
2-(Hydroxymethyl)-4-iodo-5-methoxyphenol is a phenolic derivative characterized by a hydroxymethyl group at position 2, an iodine atom at position 4, and a methoxy group at position 5 on the aromatic ring. The iodine atom introduces significant molecular weight (367.07 g/mol) and may enhance lipophilicity, affecting solubility and interaction with biological targets .
Properties
Molecular Formula |
C8H9IO3 |
|---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-iodo-5-methoxyphenol |
InChI |
InChI=1S/C8H9IO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,10-11H,4H2,1H3 |
InChI Key |
QWLFFFADZNUWFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol can be achieved through several synthetic routes. One common method involves the iodination of 2-(Hydroxymethyl)-5-methoxyphenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-iodo-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-iodo-5-methoxyphenol.
Reduction: 2-(Hydroxymethyl)-5-methoxyphenol.
Substitution: 2-(Hydroxymethyl)-4-azido-5-methoxyphenol.
Scientific Research Applications
2-(Hydroxymethyl)-4-iodo-5-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The iodo group may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Functional Group Analysis and Structural Analogues
The table below compares key structural and functional attributes of 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol with analogues identified in the literature:
Physicochemical Properties
- Melting Points and Stability : Compounds with iodine substituents (e.g., Methyl 5-iodo-2-methoxybenzoate) often exhibit higher melting points due to increased molecular weight and halogen-related crystal packing . However, bulky groups like iodine may reduce packing efficiency, as seen in aliphatic chain studies where odd-numbered chains lowered melting points .
- Solubility: The hydroxymethyl and methoxy groups enhance water solubility compared to purely aromatic or halogenated analogues. For example, 2-(Hydroxymethyl)-5-methoxyphenol is more polar than its iodinated counterpart .
Biological Activity
2-(Hydroxymethyl)-4-iodo-5-methoxyphenol, also known by its chemical identifier, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes hydroxymethyl, iodo, and methoxy functional groups, contributing to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H10I O3
- Molecular Weight : 276.08 g/mol
- CAS Number : 1260830-79-2
The presence of iodine in the structure is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated analogs.
Antimicrobial Activity
Research indicates that 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 78 µg/mL |
The compound's efficacy against MRSA is particularly noteworthy given the increasing prevalence of antibiotic resistance in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol has been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
The biological activity of 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial and cancer cells, leading to cell death.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : The compound may bind to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several phenolic compounds, including 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains.
Study on Anticancer Properties
Another research effort focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations of 2-(Hydroxymethyl)-4-iodo-5-methoxyphenol resulted in dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
